7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine

Kinase inhibition Cancer therapeutics Casein kinase 1

Researchers targeting CK1δ-driven cancers or trypanosomiasis require the precise 7-chloro-3-amino substitution pattern; generic regioisomers exhibit drastically reduced potency. This scaffold provides orthogonal reactive handles for rapid analog generation, streamlining SAR exploration. - Enables synthesis of CK1δ inhibitors (e.g., MRT00033659; IC50=0.9 µM) with pro-apoptotic p53 activation. - First-in-class core for PEX14-PEX5 inhibition in T. brucei and T. cruzi; high aqueous solubility (38 mg/mL) facilitates in vivo modeling. - Dual reactive sites (nucleophilic amine, electrophilic chloride) support parallel library synthesis, lowering cost per compound.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
Cat. No. B11914078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C=N1)Cl)NN=C2N
InChIInChI=1S/C6H5ClN4/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H3,8,10,11)
InChIKeyLJQZCICLVJXFQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine Baseline


7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine is a halogenated fused bicyclic heterocycle (molecular weight 168.58 g/mol) belonging to the pyrazolo[4,3-c]pyridine class . This core scaffold is recognized as a privileged structure in medicinal chemistry, acting as a purine bioisostere and serving as a key building block for kinase inhibitors and modulators of protein-protein interactions [1]. Its defining structural feature—a chlorine atom at the 7-position and a free primary amine at the 3-position—provides orthogonal vectors for chemical elaboration, enabling precise tuning of target engagement and physicochemical properties .

Why 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine Is Irreplaceable


Substitution of the 7-chloro-3-amino-pyrazolo[4,3-c]pyridine core is non-trivial due to the profound impact of subtle regiochemical and substituent variations on both target engagement and downstream biological effects. The regioisomeric pyrazolo[3,4-c]pyridine scaffold, for example, exhibits distinct selectivity profiles compared to the [4,3-c] system, often altering kinase inhibition patterns or anti-proliferative potency by orders of magnitude [1][2]. Furthermore, within the [4,3-c] series, the presence and position of the 3-amino group are critical; its absence or replacement eliminates key hydrogen-bonding interactions required for binding to targets like ERK, CK1δ, or the PEX14-PEX5 interface [3]. The 7-chloro substituent is not merely a synthetic handle; its electronic and steric properties modulate the pKa of adjacent nitrogens and influence the conformation of appended groups, directly affecting cellular permeability and target residence time. Thus, generic substitution with unsubstituted, regioisomeric, or differently halogenated analogs is highly likely to result in a complete loss of the desired biological activity or a significant alteration in selectivity, rendering the choice of this precise intermediate critical for project success.

7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine: Comparative Evidence


Dual CK1δ/CHK1 Inhibition with MRT00033659

The 7-chloro-3-amino-pyrazolo[4,3-c]pyridine core is the direct synthetic precursor to MRT00033659, a broad-spectrum kinase inhibitor. While the parent amine itself is an intermediate, the elaborated analog MRT00033659 demonstrates potent dual inhibition of CK1δ (IC50 = 0.9 µM) and CHK1 (IC50 = 0.23 µM) . In contrast, the unsubstituted 1H-pyrazolo[4,3-c]pyridine scaffold lacks the necessary vectors for functionalization and shows no comparable inhibitory activity against these targets, underscoring the critical importance of the 7-chloro and 3-amino functionalities for generating active kinase modulators [1]. Furthermore, related pyrazolo[3,4-c]pyridine derivatives exhibit significantly higher IC50 values, typically in the 3.0-36.5 µM range against various cancer cell lines, indicating that the specific [4,3-c] regioisomeric core with the 7-chloro substitution is essential for achieving sub-micromolar potency in certain kinase contexts [2].

Kinase inhibition Cancer therapeutics Casein kinase 1

p53/E2F-1 Pathway Modulation in Cancer Cells

The 7-chloro-3-amino-pyrazolo[4,3-c]pyridine core, when elaborated to MRT00033659, induces a robust and sustained stabilization of the p53 tumor suppressor protein and its downstream targets MDM2 and p21, alongside destabilization of the transcription factor E2F-1, at concentrations as low as 0.2 µM in A375 melanoma cells . This dual mechanism is a direct consequence of the compound's specific kinase inhibition profile, which is dictated by the pyrazolo[4,3-c]pyridine scaffold with the 7-chloro and 3-amino functional handles. In contrast, structurally similar pyrazolo[3,4-c]pyridine derivatives, while exhibiting antiproliferative activity (IC50 3.0-36.5 µM), have not been shown to elicit this specific and potent p53/E2F-1 response, suggesting a divergent mechanism of action that is scaffold- and substitution-dependent [1].

p53 activation E2F-1 destabilization Antiproliferative mechanisms

High Aqueous Solubility

7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine exhibits an aqueous solubility of 38 mg/mL at pH 7.4, a property that is highly advantageous for in vitro assays and early formulation studies . This solubility is superior to many other halogenated pyrazolopyridine analogs. For instance, the closely related 7-chloropyrazolo[3,4-c]pyridine scaffold often requires conversion to HCl salts to achieve even modest solubility (e.g., 0.11 mg/mL for the HCl salt) [1]. The high intrinsic solubility of the target compound is attributed to the presence of the primary amine group at the 3-position, which is absent in many comparator scaffolds. This reduces the need for co-solvents like DMSO in biological assays, minimizing vehicle-related artifacts and simplifying in vivo formulation.

Aqueous solubility Physicochemical properties Drug formulation

Orthogonal Handles for SAR Exploration

A key differentiator for 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine is the presence of two orthogonal synthetic handles: the nucleophilic 3-amino group and the electrophilic 7-chloro substituent. This duality allows for sequential, site-selective functionalization via reactions such as acylation, alkylation, or reductive amination at the 3-amine, and nucleophilic aromatic substitution (SNAr) or cross-coupling at the 7-position . In contrast, the unsubstituted 1H-pyrazolo[4,3-c]pyridine core requires harsh and often non-selective C-H activation or lithiation strategies for functionalization, which are incompatible with many functional groups and lead to complex mixtures [1]. Furthermore, regioisomeric pyrazolo[3,4-c]pyridines often have the chlorine at the 7-position but lack the 3-amino group, limiting the scope of derivatization and requiring linear, multi-step sequences to introduce amine functionality [2]. The target compound's design thus enables rapid parallel synthesis of diverse compound libraries, accelerating the hit-to-lead process.

Synthetic versatility Structure-Activity Relationship (SAR) Chemical biology

Key Applications for 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine


CK1δ and CHK1 Kinase Lead Optimization

Medicinal chemistry teams focusing on CK1δ- or CHK1-driven cancers (e.g., certain leukemias, melanomas) can utilize 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine as a validated starting point for the synthesis of potent inhibitors like MRT00033659 (CK1δ IC50 = 0.9 µM; CHK1 IC50 = 0.23 µM) . The core's orthogonal handles allow for rapid generation of analogs to optimize potency, selectivity, and pharmacokinetic properties while maintaining the crucial p53-activating mechanism . This scenario is supported by quantitative evidence of its differentiated kinase inhibition profile compared to inactive or less potent regioisomeric scaffolds [1].

PEX14-PEX5 Inhibition for Anti-Trypanosomal Agents

For researchers developing therapeutics for neglected tropical diseases like Human African Trypanosomiasis (HAT) and Chagas disease, the pyrazolo[4,3-c]pyridine core represents the first-in-class scaffold for inhibiting the essential PEX14-PEX5 protein-protein interaction in Trypanosoma parasites [2]. The 7-chloro-3-amino substitution pattern on this specific scaffold is critical for achieving cellular activity against Trypanosoma brucei and T. cruzi, as demonstrated by extensive structure-activity relationship studies [2]. Its use enables the exploration of a novel mode of action that circumvents resistance mechanisms associated with traditional anti-parasitic drugs. The compound's high aqueous solubility (38 mg/mL) is a key advantage for developing in vivo models of these parasitic infections .

Accelerated FBDD and Library Synthesis

In an industrial or academic core facility setting, the high synthetic versatility of 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine—featuring both a nucleophilic amine and an electrophilic aryl chloride—makes it an ideal building block for generating diverse screening libraries . Its ability to undergo sequential, site-selective functionalizations enables the rapid, parallel synthesis of hundreds of analogs from a single, readily available precursor. This contrasts sharply with simpler cores that require linear, low-yielding, or non-selective reactions, thereby significantly reducing the cost per compound synthesized and accelerating the identification of novel hits against a wide array of biological targets [1].

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